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The formyl radical (HCO) is a crucial intermediate in combustion and atmospheric chemistry.

[1][2] Its thermodynamic properties are fundamental inputs for kinetic modeling of these

complex systems. However, discrepancies in reported values from various experimental and

theoretical methods necessitate a careful assessment of their accuracy. This guide provides a

comparative analysis of the available thermodynamic data for the formyl radical, details the

methodologies used for their determination, and offers a workflow for data accuracy

assessment.

Quantitative Thermodynamic Data
The following table summarizes key thermodynamic properties of the formyl radical from

various sources, including the extensively referenced NIST-JANAF thermochemical tables and

prominent computational chemistry studies.
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Thermodynamic
Property

Value Method Source

Standard Enthalpy of

Formation (ΔfH°₂₉₈)

10.40 kcal/mol (43.51

kJ/mol)
Review / Evaluation

Chase, 1998 (NIST

WebBook)[3][4]

10 ± 1 kcal/mol (42 ±

4 kJ/mol)

Kinetic Methods

Review

Tsang, 1996 (NIST

WebBook)[3][4]

-0.3 ± 3 kcal/mol
Electron Impact /

Appearance Potential
Walsh, R. (cited in[5])

11.2 kcal/mol Aldehyde Photolysis
Calvert, J. G. (cited

in[5])

10.2 kcal/mol
G2(MP2,SVP) ab

initio
Viskolcz, B. et al.[6]

10.4 kcal/mol CBS-4 ab initio Viskolcz, B. et al.[6]

Standard Entropy

(S°₂₉₈)

53.693 cal/mol·K

(224.65 J/mol·K)
Review / Evaluation

Chase, 1998 (NIST

WebBook)[4]

Standard Gibbs Free

Energy of Formation

(ΔfG°₂₉₈)

Calculated Value: 8.6

kcal/mol (36.0 kJ/mol)

Derived from ΔH° and

S°
-

Heat Capacity (Cp) at

298.15 K

8.41 cal/mol·K (35.19

J/mol·K)

Shomate Equation Fit

to Evaluated Data

Chase, 1998 (NIST

WebBook)[3]

Note: The Gibbs Free Energy of Formation was calculated using the formula ΔG° = ΔH° -

TΔS°, with ΔS° calculated from the standard entropies of the elements in their reference states

(H₂(g), O₂(g), C(graphite)).

Methodologies for Determining Thermodynamic
Data
The accuracy of thermodynamic data is intrinsically linked to the method of its determination.

Both experimental and theoretical approaches have been employed, each with its own set of

advantages and limitations.
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Experimental Protocols
Photolysis Studies: Early determinations of the heat of formation of HCO involved the

photolysis of aldehydes.[5] By studying the energy required to break the R-CHO bond and

measuring the appearance of the formyl radical, researchers could deduce its enthalpy of

formation. The primary challenge in these methods is accurately accounting for any excess

energy imparted to the fragments.[5]

Electron Impact Mass Spectrometry: This technique involves bombarding a precursor

molecule (e.g., formaldehyde or acetaldehyde) with electrons of increasing energy. The

minimum energy required to produce the formyl cation (HCO⁺) is the appearance potential.

Combining this value with the ionization energy of the HCO radical and the known heats of

formation of the precursor and other fragments allows for the calculation of ΔfH°(HCO).[5]

Laser Photolysis with Transient Absorption Spectroscopy: Modern kinetic studies often

employ pulsed laser photolysis to generate the formyl radical from a precursor like glyoxal.

[7][8] The subsequent decay or reaction of the radical is monitored using time-resolved

spectroscopy, such as cavity ring-down spectrometry (CRDS). While primarily used for

kinetics, spectroscopic data can provide information on molecular properties that are

essential for calculating thermodynamic functions.[1]

Theoretical Protocols
Ab Initio Computational Chemistry: High-level quantum chemical calculations are now a

primary source for thermochemical data. Methods like the Gaussian-n (Gn) theories (e.g.,

G2, G3) and Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-4) are designed to yield

high-accuracy energies.[6][9]

General Workflow:

1. Geometry Optimization: The molecular structure of the radical is optimized to find its

lowest energy conformation, typically using a method like B3LYP or MP2.[10]

2. Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies

are calculated to determine the zero-point vibrational energy (ZPVE) and to provide

data for the calculation of entropy and heat capacity.[10]
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3. Single-Point Energy Calculation: A series of high-level energy calculations are

performed with large basis sets to approximate the exact electronic energy.[11]

4. Empirical Corrections: Methods like G3 and CBS include empirical correction terms to

account for remaining deficiencies in the calculations, improving the final accuracy.[12]

Isodesmic Reactions: To improve the accuracy of calculated heats of formation, isodesmic or

homodesmotic reaction schemes are often used.[6][9] These are hypothetical reactions

where the number and types of chemical bonds are conserved on both the reactant and

product sides. This conservation allows for a significant cancellation of errors in the quantum

chemical calculations, leading to more reliable enthalpy of formation values for the target

species.[9]

Visualizing Data Assessment and Chemical
Pathways
Diagrams are essential for visualizing complex workflows and reaction mechanisms. The

following visualizations, created using the DOT language, illustrate the process of assessing

thermodynamic data accuracy and a key reaction pathway for the formyl radical.
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Caption: Workflow for assessing and refining formyl radical thermodynamic data.
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Caption: Key formation and reaction pathways of the formyl radical in combustion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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